2-Chloro-4-methoxynicotinaldehyde

Description

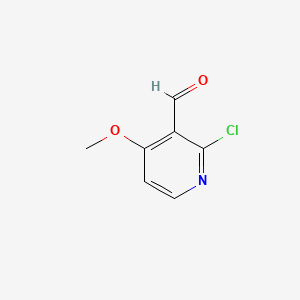

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKGCVNNWDEUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxynicotinaldehyde via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Vilsmeier-Haack reaction for the synthesis of 2-Chloro-4-methoxynicotinaldehyde, a key intermediate in the preparation of various pharmaceutical compounds. The document details the reaction mechanism, experimental protocols, and quantitative data, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1] In the context of pyridine chemistry, the Vilsmeier-Haack reaction provides a direct route to nicotin-aldehyde derivatives, which are important building blocks in medicinal chemistry. This guide focuses specifically on the synthesis of this compound from 2-chloro-4-methoxypyridine, a critical transformation for the synthesis of various biologically active molecules.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent attack by the electron-rich pyridine ring.

Step 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Step 2: Electrophilic Aromatic Substitution

The starting material, 2-chloro-4-methoxypyridine, possesses two key substituents that influence the regioselectivity of the formylation. The methoxy group (-OCH₃) at the 4-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack, primarily at the ortho and para positions. The chloro group (-Cl) at the 2-position is an electron-withdrawing group, which deactivates the ring. The directing effect of the activating methoxy group is dominant, favoring formylation at the positions ortho to it (C3 and C5). Steric hindrance from the adjacent chloro group at the 2-position makes the C5 position the more favorable site for electrophilic attack.

Step 3: Hydrolysis

The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.

Figure 1: General workflow of the Vilsmeier-Haack reaction.

Quantitative Data Presentation

The following table summarizes various reported conditions and yields for the Vilsmeier-Haack synthesis of this compound. This data is compiled from scientific literature and patents to provide a comparative overview for researchers.

| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Chloro-4-methoxypyridine | POCl₃ (1.2), DMF (3.0) | Dichloromethane | 0 to reflux | Not specified | Not specified | BenchChem Technical Guide |

| 2-Chloro-4-methoxypyridine | POCl₃ (1.5), DMF | Dichloromethane | 0 to 40 | 4 h | 85 | Patent CN103554036A |

| 2-Chloro-4-methoxypyridine | POCl₃ (2.0), DMF | Dichloromethane | 0 to 45 | 5 h | 92 | Patent WO2011041835A1 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Vilsmeier-Haack reaction.

General Laboratory-Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Chloro-4-methoxypyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated solution of NaHCO₃.

-

Extraction: Extract the product with DCM (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Figure 2: A typical experimental workflow for the synthesis.

Potential Side Reactions and Impurities

Several impurities can be formed during the synthesis of this compound, which may affect the yield and purity of the final product.

-

Unreacted Starting Material: Incomplete reaction can lead to the presence of 2-chloro-4-methoxypyridine in the crude product.

-

Hydrolysis of the Chloro Group: The presence of water during the reaction or workup can lead to the hydrolysis of the chloro group, forming 6-hydroxy-4-methoxynicotinaldehyde.

-

Demethylation: Under harsh acidic conditions and elevated temperatures, the methoxy group may be cleaved to form the corresponding phenol.

-

Isomeric Impurities: Although formylation is generally directed to the C5 position, minor amounts of other regioisomers may be formed.

-

Over-reaction Products: In some cases, diformylation or other secondary reactions on the pyridine ring can occur, especially under forcing conditions.

Careful control of reaction parameters such as temperature, stoichiometry, and anhydrous conditions is crucial to minimize the formation of these byproducts.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 10.4 ppm), the two pyridine ring protons, and the methoxy group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aldehyde carbonyl carbon, the carbons of the pyridine ring, and the methoxy carbon.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the aldehyde carbonyl group (C=O) stretching vibration.

Conclusion

The Vilsmeier-Haack reaction is an effective and direct method for the synthesis of this compound from 2-chloro-4-methoxypyridine. By carefully controlling the reaction conditions, including stoichiometry, temperature, and moisture, high yields of the desired product can be achieved. This technical guide provides researchers and drug development professionals with the necessary information to successfully perform this synthesis and to understand the key parameters influencing its outcome. The provided experimental protocols and data serve as a valuable resource for the practical application of this important transformation in organic synthesis.

References

Physicochemical properties of 2-Chloro-4-methoxynicotinaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its trifunctional nature, featuring an aldehyde, a methoxy group, and a reactive chloro substituent, makes it a versatile building block for creating a diverse range of more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, spectral data, synthetic protocols, and chemical reactivity. All quantitative data is presented in structured tables, and key experimental procedures are detailed to assist researchers in its practical application.

Chemical Identity and Physicochemical Properties

This compound is a compound with the molecular formula C₇H₆ClNO₂.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, particularly those targeting neurological and cardiovascular diseases, as well as in the production of fungicides and herbicides.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-chloro-4-methoxypyridine-3-carbaldehyde | N/A |

| CAS Number | 905563-79-3 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Boiling Point | 295.5°C at 760 mmHg | [1] |

| Appearance | White to off-white solid (predicted) | [2] |

| Purity | ≥95% (typical commercial grade) | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While comprehensive experimental data for this specific isomer is not widely published, data from the closely related 6-chloro isomer and predictive models provide valuable insights.[3][4]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.3 | Singlet | Aldehyde (-CHO) |

| ~8.6 | Singlet | Pyridine Ring (H-6) |

| ~7.1 | Singlet | Pyridine Ring (H-5) |

| ~4.1 | Singlet | Methoxy (-OCH₃) |

| Predicted data based on analysis of substituent effects on the pyridine ring.[3] |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Aldehyde Carbon (C=O) |

| ~166, ~158, ~148, ~112, ~108 | Aromatic Carbons |

| ~57 | Methoxy Carbon (-OCH₃) |

| Predicted data based on analysis of substituent effects.[3] |

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks / Values | Interpretation |

| IR (ν, cm⁻¹) | ~1705 | C=O (aldehyde) stretching |

| ~1250 | C-O-C (ether) stretching | |

| ~750 | C-Cl stretching | |

| MS (m/z) | 171/173 | [M]⁺ molecular ion peak with characteristic ~3:1 isotopic ratio for chlorine |

| Predicted data based on functional group analysis and isotopic abundance.[3] |

Synthesis and Purification

The most common and direct route for synthesizing this compound is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.[5] This reaction introduces the aldehyde group onto the pyridine ring.

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization.

-

Materials:

-

2-chloro-4-methoxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[5]

-

Formylation: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[6]

-

Work-up: Cool the mixture back to 0°C and carefully pour it onto crushed ice. Neutralize the solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product.[4]

-

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its three functional groups. The aldehyde can undergo standard transformations (e.g., oxidation, reduction, imine formation), while the chloro group at the C2 position is susceptible to nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions: The C2-chloro atom serves as a handle for introducing molecular diversity. It is reactive in Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and cyanation (C-CN bond formation) reactions.[4]

-

Dehalogenation: A potential side reaction, particularly in palladium-catalyzed couplings, is dehalogenation, where the chlorine atom is replaced by hydrogen.[7] Careful selection of catalyst, ligand, base, and solvent can minimize this undesired outcome.[7]

Caption: Key cross-coupling reactions involving this compound.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Users should consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation and avoid inhalation of dust or vapors.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9]

This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. 41068-36-4 Cas No. | 2'-Chloro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

Spectroscopic Profile of 2-Chloro-4-methoxynicotinaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for the compound 2-Chloro-4-methoxynicotinaldehyde (CAS No. 905563-79-3). Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted NMR data, supported by analysis of structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectroscopic information for this compound.

Introduction

This compound, with the IUPAC name 2-Chloro-4-methoxypyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structure incorporates a chlorine atom at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position of the pyridine ring. These features make it a valuable intermediate in organic synthesis. Accurate spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR spectral data for this compound. These predictions are based on computational models and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.5 | Doublet | 1H | Pyridine Ring (H-6) |

| ~7.1 | Doublet | 1H | Pyridine Ring (H-5) |

| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Aldehyde (C=O) |

| ~165 | Pyridine Ring (C-4) |

| ~155 | Pyridine Ring (C-2) |

| ~152 | Pyridine Ring (C-6) |

| ~115 | Pyridine Ring (C-3) |

| ~110 | Pyridine Ring (C-5) |

| ~56 | Methoxy (-OCH₃) |

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols for NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the solvent peak or internal standard.

-

Integrate the peaks in the ¹H spectrum and identify multiplicities.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a logical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative Spectral Data

The following tables summarize the predicted IR absorption bands and mass spectrometry fragmentation patterns for 2-Chloro-4-methoxynicotinaldehyde. For comparative purposes, experimental data for the positional isomer, 6-Chloro-4-methoxynicotinaldehyde, is also presented where available.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Aldehyde Stretch) | ~1705 |

| C=C, C=N (Aromatic Ring Stretch) | 1600-1400 |

| C-H (Aldehyde) | 2900-2800, 2800-2700 |

| C-O (Methoxy Stretch) | 1300-1200 |

| C-Cl (Stretch) | 800-600 |

Data is predicted based on spectroscopic principles and data from structurally similar compounds.

Table 2: Mass Spectrometry (MS) Data for 6-Chloro-4-methoxynicotinaldehyde (Isomer for Comparison)

| m/z | Ion | Ionization Method |

| 172 | [M+H]⁺ | ESI+ |

Note: The molecular weight of this compound is 171.58 g/mol . The [M+H]⁺ ion is expected at m/z 172. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is anticipated, resulting from the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

The following are generalized experimental protocols for acquiring IR and MS spectra of this compound. These protocols are based on standard methods for the analysis of similar organic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply uniform pressure using the ATR press to ensure good contact between the sample and the crystal surface.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed vibrational frequencies with the functional groups expected in the structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of the molecule to confirm its structure.

Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to facilitate protonation.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive Ion Mode ([M+H]⁺)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600-800 L/hr

-

Mass Range: m/z 50-500

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

If MS/MS fragmentation data is acquired, propose fragmentation pathways based on the observed daughter ions. Common fragmentation for similar aldehydes may involve the loss of the formyl group (-CHO) or carbon monoxide (CO).[1]

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Experimental workflow for the spectral analysis of this compound.

Caption: Logical relationship between the compound, analytical techniques, and derived structural information.

References

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-methoxynicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Theoretical Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates the polarity of the solute to the polarity of the solvent.[2][3] The molecular structure of 2-Chloro-4-methoxynicotinaldehyde—featuring a polar pyridine ring, a chloro group, a methoxy group, and an aldehyde group—suggests a moderate to high polarity.

Structural Analysis of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Aldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): This group is electron-withdrawing and contributes to the overall polarity of the molecule.

Based on this structure, it is anticipated that this compound will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents.

Predicted Solubility Trend:

-

High Solubility: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone) and polar protic solvents (e.g., Methanol, Ethanol).

-

Moderate Solubility: Solvents of intermediate polarity (e.g., Dichloromethane (DCM), Ethyl acetate).

-

Low to Insoluble: Nonpolar solvents (e.g., Hexane, Toluene, Carbon tetrachloride).

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach using established methods is required. The following protocols describe the equilibrium shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Gravimetric Method Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

For finer suspensions, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table to facilitate comparison across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| e.g., Hexane | 0.1 | Data to be determined | Data to be determined |

| e.g., Toluene | 2.4 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 3.1 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |

| e.g., Acetone | 5.1 | Data to be determined | Data to be determined |

| e.g., Ethanol | 5.2 | Data to be determined | Data to be determined |

| e.g., Methanol | 6.6 | Data to be determined | Data to be determined |

| e.g., DMF | 6.4 | Data to be determined | Data to be determined |

| e.g., DMSO | 7.2 | Data to be determined | Data to be determined |

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Logical relationship for predicting solubility.

References

The Chemical Reactivity and Stability of 2-Chloro-4-methoxynicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxynicotinaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in constructing more complex molecular architectures. Its reactivity is dominated by the interplay of the electron-withdrawing aldehyde group, the electron-donating methoxy group, and the reactive chloro substituent on the pyridine ring. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of this compound, including detailed experimental protocols and data presented for ease of reference.

Chemical Properties and Stability

This compound is a white solid with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1][2] Proper handling and storage are crucial to maintain its integrity. The compound should be stored in a dry, cool, and well-ventilated place with containers tightly closed.[3][4] It is stable under proper storage conditions but should be kept away from strong oxidizing agents, heat, sparks, and open flames.[4][5]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Boiling Point | 295.5°C at 760 mmHg | [2] |

| IUPAC Name | 2-chloro-4-methoxypyridine-3-carbaldehyde | [1] |

Chemical Reactivity and Common Reactions

The chemical reactivity of this compound is characterized by the aldehyde functional group and the chloro substituent on the pyridine ring. The chlorine atom is susceptible to nucleophilic substitution and is particularly reactive in palladium-catalyzed cross-coupling reactions.

A common and often undesired side reaction is dehalogenation, where the chlorine atom is replaced by a hydrogen atom.[4] This is particularly prevalent in palladium-catalyzed reactions and can be influenced by the choice of catalyst, ligand, solvent, and base.[4] The electron-deficient nature of the pyridine ring can make this compound more prone to dehalogenation.[4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 2-position of the pyridine ring.

-

Suzuki-Miyaura Coupling: This reaction couples the chloro-pyridine with a boronic acid or ester to form a C-C bond.

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloro-pyridine with a primary or secondary amine.

-

Cyanation: The introduction of a cyano group can be achieved through coupling with a cyanide source, such as zinc cyanide.

Synthesis

The most common method for synthesizing this compound and its isomers is the Vilsmeier-Haack reaction .[6][7] This reaction involves the formylation of a suitable precursor, typically 2-chloro-4-methoxypyridine, using a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6]

Key parameters to control during the Vilsmeier-Haack reaction include:

-

Reagent Quality: The use of fresh, anhydrous POCl₃ and DMF is critical.[6]

-

Anhydrous Conditions: The reaction is sensitive to moisture.[6]

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm.[6]

-

Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is typically optimized.[6]

Potential side products can include unreacted starting material and hydrolyzed byproducts if water is present.[6]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization.

Materials:

-

2-chloro-4-methoxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Crushed ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.[6]

-

Formylation: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[6]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[6]

-

Work-up: Cool the reaction mixture back to 0°C and slowly pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution.[6][7]

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

General Protocol for Suzuki-Miyaura Coupling

This is a generalized protocol and requires optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 equivalents)

-

Potassium carbonate (2.0 equivalents) or other suitable base

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Degassed solvent (e.g., Toluene)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid/ester, and the base in an oven-dried reaction vessel.[4]

-

Catalyst Addition: Add the palladium catalyst.[4]

-

Solvent Addition: Add the degassed solvent.[4]

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.[4]

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Spectroscopic Data

Table 2: ¹H NMR Spectral Data for 6-Chloro-4-methoxynicotinaldehyde (Isomer, for reference)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.37 | d | 1H | Aldehyde (-CHO) |

| 8.69 | s | 1H | Pyridine Ring (H-2) |

| 6.97 | s | 1H | Pyridine Ring (H-5) |

| 4.02 | s | 3H | Methoxy (-OCH₃) |

| Solvent: CDCl₃, Frequency: 500 MHz[1][8] |

Table 3: Mass Spectrometry Data for 6-Chloro-4-methoxynicotinaldehyde (Isomer, for reference)

| m/z | Ion | Ionization Method |

| 172 | [M+H]⁺ | Electrospray Ionization (ESI+) |

| [1][8] |

Visualized Workflows

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety Information

This compound is classified as a skin and eye irritant.[5][9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling.[3][5] Work should be conducted in a well-ventilated area or under a fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

IUPAC name and CAS number for 2-Chloro-4-methoxynicotinaldehyde

IUPAC Name: 2-Chloro-4-methoxypyridine-3-carbaldehyde CAS Number: 905563-79-3

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxynicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physical properties, a representative synthetic protocol, and potential chemical transformations.

Compound Identification and Properties

This compound is a trifunctional heterocyclic compound featuring a pyridine core substituted with a chlorine atom, a methoxy group, and a formyl (aldehyde) group. These functional groups provide multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science.

Chemical Structure

Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol [1]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 905563-79-3 | [1] |

| IUPAC Name | 2-Chloro-4-methoxypyridine-3-carbaldehyde | - |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Boiling Point | 295.5 °C (at 760 mmHg) | [1] |

| Appearance | White solid (predicted) | [2] |

Synthesis of this compound

The most direct and widely employed method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The starting material for the synthesis of this compound is 2-chloro-4-methoxypyridine.[2] The electron-donating methoxy group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the formylation to an adjacent position.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

-

2-chloro-4-methoxypyridine

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[2]

-

Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Cautiously neutralize the acidic mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[2]

Synthesis Workflow Diagram

References

The Versatile Scaffold: Unlocking the Potential of 2-Chloro-4-methoxynicotinaldehyde in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxynicotinaldehyde, a substituted pyridine derivative, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its trifunctional nature, featuring a reactive aldehyde group, a strategically positioned chlorine atom, and an electron-donating methoxy group, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic promise. This technical guide provides a comprehensive overview of the applications of this compound in the development of novel anticancer and antimalarial agents. It delves into synthetic methodologies, biological activities, and the underlying mechanisms of action of the derived compounds, presenting a valuable resource for researchers engaged in drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The unique electronic properties and hydrogen bonding capabilities of the nitrogen atom contribute to favorable interactions with biological targets. This compound capitalizes on this core structure, incorporating functionalities that allow for extensive chemical modifications. The aldehyde group serves as a versatile handle for condensation and cyclization reactions, while the chloro substituent is amenable to nucleophilic substitution and cross-coupling reactions. These reactive sites are instrumental in the construction of complex heterocyclic systems, including but not limited to, quinazolines and quinolones, which are known to exhibit potent biological activities.[1] This guide will explore the synthetic pathways to harness the potential of this valuable intermediate and the biological impact of the resulting molecules.

Synthetic Pathways and Methodologies

The principal route for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.[2][3] This reaction introduces the crucial aldehyde functionality onto the pyridine ring.

Synthesis of this compound

Experimental Protocol: Vilsmeier-Haack Reaction [2][3]

-

Reagents and Materials:

-

2-chloro-4-methoxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0°C in an ice bath.

-

Add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0°C and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of NaHCO₃.

-

Extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Applications in Anticancer Drug Discovery

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways involved in cancer progression. This compound serves as a valuable precursor for the synthesis of novel quinazoline derivatives with potential anticancer activity.

Synthesis of Quinazoline Derivatives

A common strategy involves the condensation of this compound with an appropriate amino-functionalized building block, followed by cyclization to form the quinazoline ring system.

General Experimental Workflow for Quinazoline Synthesis

Caption: General workflow for the synthesis of quinazoline derivatives.

Targeted Signaling Pathways

Quinazoline derivatives often exert their anticancer effects by inhibiting protein kinases involved in crucial signaling cascades. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers, making it a prime target for therapeutic intervention.

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Quantitative Data on Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Hela | 3.204 |

| MCF-7 | 3.849 | ||

| Quinazoline | 2-chloromethyl-7-fluoro-4-(3-chloro-4-fluoroanilino)quinazoline | HepG2 | 1.5 |

| MDA-MB-468 | 0.8 | ||

| HCT-116 | 2.1 |

Data compiled from publicly available research.

Applications in Antimalarial Drug Discovery

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the development of new therapeutic agents. Quinolone-based compounds have a long history as effective antimalarials, and this compound provides a starting point for the synthesis of novel quinolone analogs.

Synthesis of Quinolone Derivatives

The synthesis of quinolones from this compound can be achieved through various cyclization strategies, often involving the formation of a key intermediate that is then converted to the final quinolone core.

Caption: Inhibition of heme detoxification by quinolone derivatives.

Quantitative Data on Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of various quinolone derivatives against Plasmodium falciparum.

| Compound Class | Derivative | P. falciparum Strain | IC50 (nM) |

| Quinolone | 7-methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone | D6 (Chloroquine-sensitive) | 1.2 |

| Dd2 (Chloroquine-resistant) | 1.5 | ||

| Quinolone | Atovaquone-resistant clinical isolate | Tm90-C2B | 2.8 |

Data compiled from publicly available research.

Conclusion

This compound stands as a testament to the power of functionalized heterocyclic compounds in medicinal chemistry. Its inherent reactivity and strategic substitution pattern provide a fertile ground for the synthesis of diverse and potent bioactive molecules. The exploration of its derivatives as anticancer and antimalarial agents has yielded promising results, underscoring the potential of this scaffold in addressing significant unmet medical needs. Further investigation into the structure-activity relationships of compounds derived from this versatile intermediate is warranted and holds the promise of delivering next-generation therapeutics. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Literature review on the synthesis of 2-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic routes for producing 2-Chloro-4-methoxynicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document details the prevalent synthetic methodologies, offering a comparative analysis of traditional and modern approaches. It includes structured data tables for easy comparison of quantitative parameters and detailed experimental protocols for key reactions.

Introduction

This compound, also referred to in the literature as 6-Chloro-4-methoxynicotinaldehyde due to numbering variations of the pyridine ring, is a crucial building block in the synthesis of a variety of complex organic molecules. Its strategic placement of chloro, methoxy, and formyl groups on the pyridine scaffold allows for diverse functionalization, making it a valuable precursor in the development of novel therapeutic agents and agrochemicals. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide explores the primary synthetic pathways, focusing on the widely employed Vilsmeier-Haack formylation and a multi-step approach commencing from dichloronicotinic acid.

Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two main strategies: the direct formylation of a substituted pyridine precursor and a multi-step synthesis involving the construction and subsequent modification of the pyridine ring.

Method 1: Vilsmeier-Haack Formylation of 2-Chloro-4-methoxypyridine

The most common and direct route to this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto the pyridine ring of 2-chloro-4-methoxypyridine using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The methoxy group at the C4 position activates the pyridine ring, facilitating electrophilic substitution at the C3 position.[2]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.

Critical Parameters:

Successful synthesis via the Vilsmeier-Haack reaction is contingent on several key parameters:

-

Reagent Quality: The use of fresh, anhydrous phosphorus oxychloride and N,N-dimethylformamide is crucial for the efficient formation of the active Vilsmeier reagent.[1]

-

Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chloro-4-methoxypyridine substrate is typically optimized in the range of 1.1 to 1.5 equivalents.[1]

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) and may be gradually warmed to room temperature or higher to balance the reaction rate and selectivity.[1]

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, which can decompose the Vilsmeier reagent and lead to the formation of side products.[1]

Potential Side Products:

Several impurities can arise during this synthesis, including unreacted starting material, isomeric impurities from non-regioselective formylation, and over-reaction products such as diformylation.[2] Hydrolysis of the chloro group can also occur in the presence of water, leading to the formation of 6-hydroxy-4-methoxynicotinaldehyde.[1]

Method 2: Multi-Step Synthesis from 4,6-Dichloronicotinic Acid

An alternative and well-established route involves a three-step sequence starting from the commercially available 4,6-dichloronicotinic acid.[3] This method, while longer, offers a reliable pathway to the target molecule.

The synthetic sequence is as follows:

-

Esterification: The carboxylic acid group of 4,6-dichloronicotinic acid is first protected as a methyl or ethyl ester, typically under acidic conditions with the corresponding alcohol.[3]

-

Selective Methoxylation: The resulting ester undergoes a regioselective nucleophilic aromatic substitution. Sodium methoxide is used to displace the more activated chlorine atom at the C4 position of the pyridine ring.[3]

-

Reduction: The final step is the reduction of the ester group to an aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to yield this compound.[3]

Workflow Diagram:

Caption: Multi-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic routes to this compound.

| Parameter | Vilsmeier-Haack Formylation | Multi-Step Synthesis from 4,6-Dichloronicotinic Acid |

| Starting Material | 2-Chloro-4-methoxypyridine | 4,6-Dichloronicotinic Acid |

| Key Reagents | POCl₃, DMF | 1. Alcohol, Acid2. NaOMe3. DIBAL-H |

| Number of Steps | 1 | 3 |

| Typical Yield | Moderate to High | Moderate (overall) |

| Reaction Time | 2-4 hours[1] | Multiple days |

| Temperature | 0°C to room temperature[1] | Varies per step |

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-4-methoxypyridine[1][2]

Materials:

-

2-chloro-4-methoxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0°C and slowly pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: A Note on Modern Palladium-Catalyzed Methodologies

Recent advancements have explored palladium-catalyzed reactions as a more direct and efficient alternative to traditional multi-step syntheses.[3] A modern approach focuses on the direct and selective methoxylation of a dichloropyridine precursor, potentially reducing the number of synthetic steps and improving the overall yield under milder reaction conditions.[3] While detailed protocols are often proprietary or found in specialized literature, this strategy represents a promising avenue for the large-scale, economical production of this compound.

Conclusion

The synthesis of this compound is well-established, with the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine being the most direct and commonly employed method. For applications where starting materials dictate a different approach, the multi-step synthesis from 4,6-dichloronicotinic acid provides a reliable, albeit longer, alternative. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. The emergence of modern catalytic methods also presents exciting opportunities for process optimization and green chemistry in the synthesis of this valuable intermediate. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this compound.

References

A Theoretical and Computational Deep Dive into 2-Chloro-4-methoxynicotinaldehyde: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework and computational analysis of 2-Chloro-4-methoxynicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While direct experimental and extensive computational data for this specific molecule are not widely available in published literature, this document outlines the established theoretical methodologies and expected computational results based on analyses of structurally similar compounds. By leveraging data from related molecules, we present a predictive overview of its molecular properties, spectroscopic signatures, and electronic characteristics.

This guide is intended to serve as a valuable resource for researchers, offering a foundational understanding of the molecule's behavior and guiding future experimental and computational investigations. The following sections detail the anticipated molecular geometry, vibrational modes, and electronic properties, alongside the standard computational protocols used to derive this information.

Molecular Structure and Geometry

The foundational step in the computational analysis of any molecule is the optimization of its geometric structure to find the lowest energy conformation. For this compound, this would be achieved using Density Functional Theory (DFT), a robust method for predicting molecular structures and properties. The expected optimized geometry would provide key data on bond lengths and angles.

Caption: Predicted Molecular Structure of this compound.

Table 1: Predicted Geometrical Parameters

(Note: The following values are illustrative and based on typical bond lengths and angles for similar substituted pyridine rings. Actual values would be determined via DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | 1.74 | C6-N1-C2 | 117.0 |

| C4-O | 1.36 | N1-C2-C3 | 123.0 |

| O-CH₃ | 1.43 | C2-C3-C4 | 118.0 |

| C3-CHO | 1.49 | C3-C4-C5 | 120.0 |

| C=O | 1.21 | C4-C5-C6 | 119.0 |

| C5-C6-N1 | 123.0 |

Experimental and Computational Protocols

A combined experimental and computational approach is crucial for a thorough understanding of this compound.

Computational Methodology

Theoretical investigations would be performed using Gaussian suite of programs. The geometry of the molecule would be optimized using DFT with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set. Vibrational frequency calculations would be performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface. Electronic properties, including frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), would also be calculated.

Caption: Workflow for Computational Analysis.

Experimental Protocols

For experimental validation, the synthesis of this compound would be followed by spectroscopic characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically at 400 or 500 MHz, using CDCl₃ as the solvent. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectra would be recorded using KBr pellets or as a thin film on a NaCl plate to identify the characteristic vibrational modes of the functional groups.

Vibrational Analysis

Vibrational analysis provides a fingerprint of the molecule, allowing for the identification of functional groups and the confirmation of the overall structure. The predicted vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies

(Note: These are representative frequencies for the key functional groups based on computational studies of similar molecules.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic Ring |

| ~2950-3000 | C-H stretch | Methoxy (-OCH₃) |

| ~2850, ~2750 | C-H stretch | Aldehyde (-CHO) |

| ~1700 | C=O stretch | Aldehyde (-CHO) |

| ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Methoxy (-OCH₃) |

| ~750 | C-Cl stretch | Chloro group |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Frontier Molecular Orbital Analysis

Computational analysis of similar aromatic compounds suggests that the HOMO is typically localized over the electron-rich pyridine ring and the methoxy group, while the LUMO is often distributed over the electron-withdrawing aldehyde and chloro substituents.[1] A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and aldehyde groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the theoretical and computational characteristics of this compound. While awaiting dedicated experimental and computational studies on this specific molecule, the methodologies and expected data presented herein, based on robust analysis of analogous compounds, offer a solid foundation for researchers. The outlined protocols and predictive data tables serve as a roadmap for future investigations, enabling a more targeted and efficient exploration of this compound's potential in drug discovery and development. The use of DFT and other computational tools will be instrumental in fully elucidating its structure-activity relationships and guiding the design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Chloro-4-methoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the aromatic ring.[2][3][4] The resulting aldehydes are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules in the development of pharmaceuticals and other fine chemicals. This protocol details the experimental procedure for the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine to synthesize 2-chloro-4-methoxy-5-formylpyridine. The electron-donating methoxy group at the 4-position activates the pyridine ring, facilitating electrophilic substitution at the C-5 position.

Reaction Principle

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl3. The electron-rich 2-chloro-4-methoxypyridine then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during the work-up to yield the desired aldehyde product.[2][4]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-chloro-4-methoxypyridine | Reagent | Commercially Available |

| Phosphorus oxychloride (POCl3) | Reagent | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |

| Saturated Sodium Chloride (Brine) solution | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na2SO4) | Reagent | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition of the substrate, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the effervescence ceases. This step should be performed in a well-ventilated fume hood as gas evolution can be vigorous.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-chloro-4-methoxy-5-formylpyridine.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 2-chloro-4-methoxypyridine | 143.57 | 1.0 | - | - | - |

| POCl3 | 153.33 | 1.2 | - | - | - |

| DMF | 73.09 | 3.0 | - | - | - |

| 2-chloro-4-methoxy-5-formylpyridine | 171.58 | - | Calculated based on 1.0 eq of starting material | To be determined | To be determined |

Visualizations

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Safety Precautions

-

Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The reaction quench with sodium bicarbonate solution is exothermic and releases gas. Perform this step slowly and with caution.

-

All operations should be carried out in a well-ventilated fume hood.

Characterization of the Product

The final product, 2-chloro-4-methoxy-5-formylpyridine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine. The reaction is a reliable method for introducing a formyl group onto the pyridine ring, yielding a valuable synthetic intermediate. The reaction conditions may require optimization depending on the scale and specific laboratory conditions.[5] Adherence to safety precautions is essential when handling the reagents involved.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-methoxynicotinaldehyde with various organoboron reagents. This reaction is a powerful tool for the synthesis of 2-aryl-4-methoxynicotinaldehydes, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules. While specific literature for the 2-chloro isomer is limited, the provided methodologies are based on established procedures for the structurally similar and well-documented 6-Chloro-4-methoxynicotinaldehyde, offering a robust starting point for reaction optimization.[1][2]

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with a halide or triflate using a palladium catalyst and a base.[1] For the synthesis of 2-aryl-4-methoxynicotinaldehydes, this compound serves as the electrophilic partner, reacting with a variety of arylboronic acids or their esters. The resulting products are valuable intermediates for the development of novel therapeutics. The reaction is known for its high functional group tolerance and mild reaction conditions.[1]

Applications in Drug Discovery

The 2-aryl-4-methoxypyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. Notably, compounds with similar structural features have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] The synthesis of a diverse library of 2-aryl-4-methoxynicotinaldehyde derivatives via the Suzuki-Miyaura coupling enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency and selectivity.[1]

Data Presentation: Reaction of 6-Chloro-4-methoxynicotinaldehyde with Arylboronic Acids

The following table summarizes representative yields for the Suzuki-Miyaura coupling of the closely related isomer, 6-Chloro-4-methoxynicotinaldehyde, with various arylboronic acids. These data are based on typical outcomes for Suzuki couplings of chloro-pyridines with arylboronic acids under optimized conditions and can serve as a reference for expected outcomes with the 2-chloro isomer.[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Phenyl-4-methoxynicotinaldehyde | 85 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-methoxynicotinaldehyde | 92 |

| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-4-methoxynicotinaldehyde | Not specified |

Experimental Protocols

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from procedures for the 6-chloro isomer.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[1] For challenging couplings, a more active ligand such as SPhos (4 mol%) with potassium phosphate as the base may be used.[2]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[1]

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]

-